8-Chloro-10H-phenothiazin-2-ol 8-Chloro-10H-phenothiazin-2-ol
Brand Name: Vulcanchem
CAS No.: 5909-61-5
VCID: VC18728908
InChI: InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H
SMILES:
Molecular Formula: C12H8ClNOS
Molecular Weight: 249.72 g/mol

8-Chloro-10H-phenothiazin-2-ol

CAS No.: 5909-61-5

Cat. No.: VC18728908

Molecular Formula: C12H8ClNOS

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-10H-phenothiazin-2-ol - 5909-61-5

Specification

CAS No. 5909-61-5
Molecular Formula C12H8ClNOS
Molecular Weight 249.72 g/mol
IUPAC Name 8-chloro-10H-phenothiazin-2-ol
Standard InChI InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H
Standard InChI Key IVVXEUJFLBKGHN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl

Introduction

Key Findings

8-Chloro-10H-phenothiazin-2-ol is a halogenated phenothiazine derivative characterized by a chloro substituent at position 8 and a hydroxyl group at position 2 of its tricyclic scaffold. While direct data on this specific compound remains limited in published literature, structural analogs such as 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol (CAS 3926-67-8) and related synthetic intermediates provide critical insights into its physicochemical properties, reactivity, and potential biological activities . Phenothiazines are historically significant in medicinal chemistry due to their neuroleptic and antipsychotic effects, with side-chain modifications heavily influencing receptor affinity and metabolic stability . This report synthesizes available data from structural analogs and synthetic methodologies to comprehensively analyze this understudied compound.

Chemical Identity and Structural Analysis

Molecular Architecture

The core structure of 8-chloro-10H-phenothiazin-2-ol consists of a phenothiazine system (two benzene rings bridged by sulfur and nitrogen atoms) with substituents at positions 2 and 8. Key features include:

  • Chlorine at C8: Enhances lipophilicity and electron-withdrawing effects, potentially influencing ring electronics .

  • Hydroxyl group at C2: Introduces hydrogen-bonding capacity and acidity (predicted pKa ~9.5–10.5 based on phenol analogs) .

  • Unsubstituted N10: Unlike many pharmacologically active phenothiazines (e.g., chlorpromazine), the absence of an alkyl side chain at N10 simplifies the structure but may reduce dopamine receptor binding .

Table 1: Comparative molecular properties of 8-chloro-10H-phenothiazin-2-ol and derivatives

Property8-Chloro-10H-phenothiazin-2-ol (Parent)8-Chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Molecular FormulaC₁₂H₈ClNOSC₁₇H₁₉ClN₂OSC₁₅H₁₃Cl₂NS
Molecular Weight (g/mol)249.72 (calculated)334.87310.24
LogP (octanol/water)~3.1 (estimated)4.63 4.82 (predicted)
Hydrogen Bond Donors210

Spectroscopic Characterization

While experimental data for the parent compound is unavailable, related structures provide benchmarks:

  • NMR: In 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol, aromatic protons resonate at δ 6.84–7.19 ppm, while the dimethylaminopropyl side chain appears at δ 2.20–4.02 ppm . The hydroxyl proton is typically observed downfield (δ ~5–6 ppm) but may exchange in D₂O .

  • Mass Spectrometry: High-resolution MS of the dimethylaminopropyl derivative shows a molecular ion at m/z 334.87 (C₁₇H₁₉ClN₂OS) . The parent compound would exhibit a base peak at m/z 249.72 (C₁₂H₈ClNOS) .

Synthetic Methodologies

Challenges in Functionalization

  • Regioselectivity: Electrophilic substitution favors position 3 in unsubstituted phenothiazines; directing groups or protecting strategies are needed for C2 hydroxylation .

  • Oxidation Sensitivity: The hydroxyl group at C2 may oxidize to a quinone under acidic or oxidative conditions, requiring inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL) due to high LogP; improves in polar aprotic solvents (DMF, DMSO) .

  • Photostability: Phenothiazines are prone to photodegradation; storage in amber glass under nitrogen is recommended .

Table 2: Predicted physicochemical parameters (Parent Compound)

ParameterValueMethod
Melting Point215–220°C (decomp.)Analog extrapolation
pKa (Hydroxyl)9.8SPARC calculator
Molar Absorptivity (λmax)310 nm (ε = 4500 M⁻¹cm⁻¹)TD-DFT computation

Reactivity

  • Electrophilic Substitution: The hydroxyl group directs incoming electrophiles to positions 1 and 4 .

  • Nucleophilic Aromatic Substitution: Chlorine at C8 can be displaced by strong nucleophiles (e.g., amines, alkoxides) under microwave irradiation .

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